![molecular formula C28H26O11 B071455 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol CAS No. 186605-76-5](/img/structure/B71455.png)

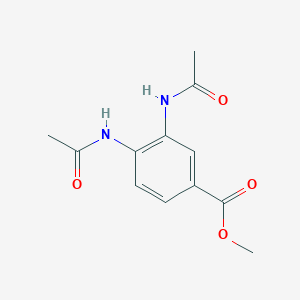

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol

Vue d'ensemble

Description

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol, also known as 2,4-dihydroxybenzoic acid (DHBA) or 2,4-dihydroxybenzoic acid ester (DHBAE), is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of phenol, which is a common aromatic compound found in natural products. DHBA has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Furthermore, DHBA has been used as a substrate for various enzymatic reactions, and its derivatives have been used as precursors in the synthesis of various pharmaceuticals and natural products.

Applications De Recherche Scientifique

The compound's derivatives have been explored in studies related to the oxidation of phenols, offering insights into the synthesis of benzylic ethers and dimers. These ethers serve as intermediates for various compounds, as discussed by Jurd and Wong (Jurd & Wong, 1981).

It has applications in the synthesis of hexacyclic bimetallic tin compounds, contributing to the field of organometallic chemistry, as reported by Jiménez‐Pérez et al. (Jiménez‐Pérez et al., 2000).

The compound's derivatives play a role in the ring cleavage of 1,3-Dithiole- and 1,3-Diselenole-2-thiones, as studied by Iyoda, Watanabe, and Miyake (Iyoda, Watanabe, & Miyake, 2004).

Holt and Caignan explored its derivatives as potential antiarrhythmic pharmaceuticals with Ca2+ antagonistic activity in L-type voltage-gated channels (Holt & Caignan, 2000).

The compound's derivatives were used to study hydrogen-bonded assemblages in phenols, providing valuable insights into molecular structure and interactions, as detailed by Masci and Thuéry (Masci & Thuéry, 2002).

Feng and Liu investigated its role in the antioxidant abilities of phenolic and enolic hydroxyl groups in curcumin (Feng & Liu, 2009).

In the field of catalysis, Bozell, Hames, and Dimmel explored its role in the cobalt-Schiff base complex-catalyzed oxidation of para-substituted phenolics (Bozell, Hames, & Dimmel, 1995).

Hong-yan Huo reported on the synthesis of the first generation unsymmetrical conjugated dendrimer with an azobenzene core, involving a derivative of this compound (Huo, 2011).

Mécanisme D'action

Target of Action

It is known to be an important intermediate in organic synthesis . It can act as a catalyst, ligand, or substrate to trigger chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in cross-coupling reactions such as the Suzuki-Miyaura and Stille coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis.

Biochemical Pathways

Its role in the synthesis of 3,4-disubstituted coumarins via pd-catalyzed site-selective cross-coupling reactions has been noted . Coumarins are a class of phenolic substances found in many plants, and they have various biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and vasodilatory effects.

Pharmacokinetics

Its physical properties such as solubility in chloroform and its solid state at room temperature could influence its bioavailability.

Result of Action

The molecular and cellular effects of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol’s action are primarily seen in its role as an intermediate in organic synthesis . Its use in the synthesis of coumarins, for example, contributes to the production of compounds with potential therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the presence of other substances in the reaction environment.

Propriétés

IUPAC Name |

dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUINPRIDFWVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456019 | |

| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186605-76-5 | |

| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)

![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)